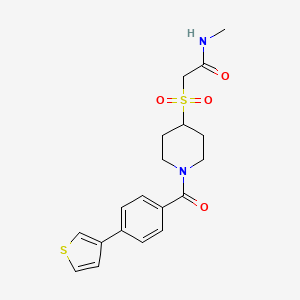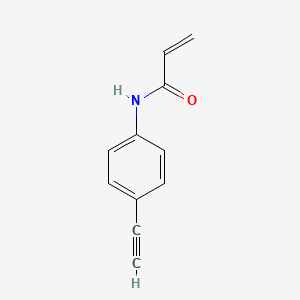
N-(4-ethynylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethynylphenyl)acrylamide is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
作用機序
Mode of Action
It is known that the compound contains an ethynyl group, which is often involved in sonogashira coupling reactions, a type of cross-coupling reaction used in organic synthesis to form carbon–carbon bonds . This suggests that the compound might interact with its targets through the formation of new carbon–carbon bonds, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
Given the compound’s potential involvement in carbon–carbon bond formation, it could potentially affect various biochemical pathways that involve the synthesis or degradation of organic molecules .
Pharmacokinetics
Therefore, it is difficult to comment on its bioavailability and how these properties might affect the compound’s pharmacological activity .
Result of Action
Given its potential involvement in carbon–carbon bond formation, it could potentially lead to changes in the structure or function of various biomolecules, which could in turn affect cellular processes .
生化学分析
Biochemical Properties
N-(4-ethynylphenyl)-2-propenamide has been found to play a role in the Suzuki–Miyaura coupling reaction, a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds . It interacts with palladium nanoparticles (Pd NPs) in the reaction, affecting Pd loading .
Cellular Effects
Related compounds have been shown to influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(4-ethynylphenyl)-2-propenamide involves its role in the Suzuki–Miyaura coupling reaction. It forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide, under the catalysis of zero-valent Pd .
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro studies .
Metabolic Pathways
It is known to be involved in the Suzuki–Miyaura coupling reaction .
Transport and Distribution
Related compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have been shown to localize in specific compartments or organelles within cells .
準備方法
Synthetic Routes and Reaction Conditions: N-(4-Ethynylphenyl)acrylamide can be synthesized through a straightforward one-step reaction. The synthesis involves the coupling of 4-ethynylaniline with acrylic acid. The reaction is typically carried out under mild conditions, using a suitable catalyst to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key to industrial production lies in optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N-(4-Ethynylphenyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions:
Addition Reactions: The acrylamide moiety can undergo addition reactions, particularly with nucleophiles.
Click Chemistry: The compound is compatible with click chemistry, enabling the attachment of various probes and labels.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the attachment of probes.
Nucleophiles: Employed in addition reactions to the acrylamide moiety.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions yield conjugated products with attached probes, while addition reactions result in modified acrylamide derivatives.
科学的研究の応用
N-(4-Ethynylphenyl)acrylamide has several scientific research applications:
類似化合物との比較
- N-(4-Ethynylphenyl)acrylamide (EPhAA)
- 4-Ethynylaniline
- Acrylamide Derivatives
Uniqueness: this compound stands out due to its unique combination of an ethynyl group and an acrylamide moiety. This structure imparts distinct reactivity, particularly in click chemistry and bioconjugation applications. Compared to other acrylamide derivatives, this compound offers enhanced versatility in chemical labeling and RNA editing studies .
特性
IUPAC Name |
N-(4-ethynylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWHWZBTVJILQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233382-94-9 |
Source


|
| Record name | N-(4-ethynylphenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
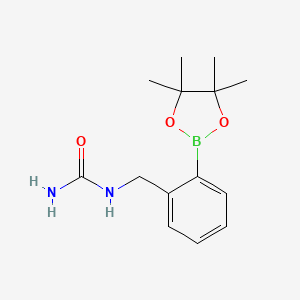
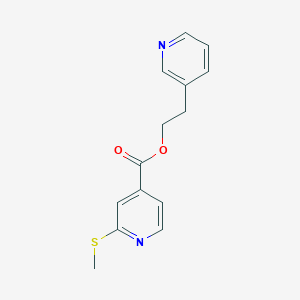
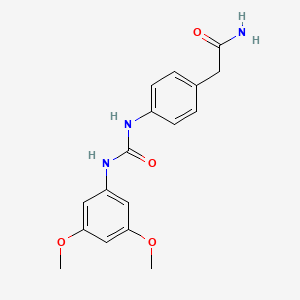
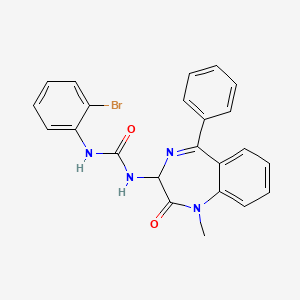

![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2903704.png)
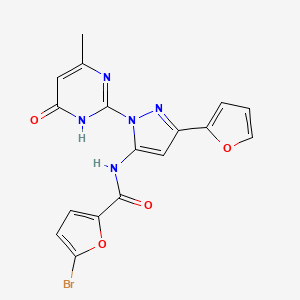
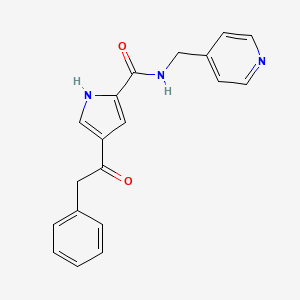
![3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2903714.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2903717.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
